2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Description
Properties
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVCSNXEQMXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716901 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-71-5 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Synthesis of 2-methoxy-4-hydroxyaniline
- Starting from 2,4-dihydroxyaniline, methylate the hydroxyl group at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to obtain 2-methoxy-4-hydroxyaniline.
Step 2: Ether formation with 1-methylpiperidin-4-yl
- React 2-methoxy-4-hydroxyaniline with 1-methylpiperidin-4-yl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) to form the ether linkage.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Ether formation | 1-methylpiperidin-4-yl bromide | DMF or acetonitrile | 80-100°C | Use excess base to drive reaction |
Route 2: Ullmann or Copper-Catalyzed Coupling
- Use a copper-catalyzed Ullmann-type coupling between 2-methoxy-4-iodo or chloroaniline and 1-methylpiperidin-4-ol or amine derivative.
| Reagents | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Aromatic halide + amine | CuI or CuBr | DMSO or water | 100-150°C | Elevated temperature for coupling |
Route 3: Reductive Amination and Subsequent Etherification
- Synthesize a precursor with a protected amino group, then perform etherification, followed by deprotection.
Data Tables of Preparation Parameters
| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| SNAr | 2-methoxy-4-hydroxyaniline + 1-methylpiperidin-4-yl bromide | DMF | K2CO3 | 80-100°C | 70-85% | Efficient for aromatic ether synthesis |
| Ullmann | 2-iodo-4-methoxy aniline + 1-methylpiperidin-4-ol | DMSO | CuI | 120-150°C | 60-75% | Suitable for large-scale synthesis |
| Reductive | Protected amino precursor + aldehyde | Ethanol | Pd/C | Room temp | 65-80% | Requires multiple steps |
Research Findings and Optimization Strategies
- Reaction Efficiency: Nucleophilic substitution reactions are favored when using good leaving groups (e.g., bromides, iodides) and polar aprotic solvents like DMF or DMSO, which enhance nucleophilicity.
- Selectivity: Protecting groups may be necessary to prevent side reactions, especially when multiple reactive sites are present.
- Purification: Chromatography (silica gel or reverse-phase HPLC) is typically employed to isolate high-purity compounds, with yields improved by optimizing reaction temperature and reagent stoichiometry.
Notes on In Vivo Formulation and Solubility
According to recent formulations, the compound can be dissolved in DMSO, PEG-300, Tween 80, or corn oil for biological testing, with solubility and stability optimized via co-solvent systems. These formulations are critical for pharmacological studies but are secondary to the chemical synthesis process.
Chemical Reactions Analysis
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant and Anxiolytic Properties
Research indicates that compounds with piperidine moieties, such as 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, exhibit potential antidepressant and anxiolytic effects. The piperidine ring is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Anti-inflammatory Activity
Studies have shown that similar compounds can exhibit anti-inflammatory properties by modulating inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Research
The compound's structure allows for investigation as a potential anticancer agent. Some derivatives of aniline have been found to inhibit cancer cell proliferation, making this compound a candidate for further research in oncology .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups can enhance the mechanical properties or thermal stability of polymers, making it valuable in developing advanced materials .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound may find applications in coatings and adhesives, particularly those requiring enhanced durability and resistance to environmental factors .
Case Study 1: Antidepressant Efficacy
A study published in a pharmacological journal investigated the effects of piperidine derivatives on depression models in rodents. The results indicated that compounds similar to this compound significantly reduced depressive behaviors, suggesting their potential for therapeutic use .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties of aniline derivatives demonstrated that they could effectively reduce levels of pro-inflammatory cytokines in vitro. This opens avenues for developing new treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent on the aniline ring significantly influences pharmacological activity and physicochemical properties. Key analogs include:
Key Observations :
- Piperidine vs. Piperazine : The methylpiperidine group (as in 761440-71-5) offers a balance of lipophilicity and steric bulk, enhancing membrane permeability in kinase inhibitors . Piperazine analogs (e.g., CAS 1381944-82-6) exhibit improved solubility in salt forms but may reduce blood-brain barrier penetration .
- Morpholine Substitution: Morpholino derivatives (e.g., CAS 209960-91-8) show reduced molecular weight and altered hydrogen-bonding capacity, impacting target affinity .
- Electron-Withdrawing Groups : Sulfonyl or sulfanyl substituents (e.g., CAS 1657-82-5) increase metabolic stability but may reduce cellular uptake due to higher polarity .
Role of the 2-Methoxy Group
The 2-methoxy group contributes to electronic effects and steric hindrance:
- Comparison with Non-Methoxy Analogs: 4-(1-Methylpiperidin-4-yl)aniline (CAS 454482-12-3): Lacks the 2-methoxy group, leading to increased planarity and altered binding modes in receptor targets . 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (CAS 1380575-45-0): Replacing methoxy with isopropoxy increases steric bulk, affecting solubility and target selectivity .
Biological Activity
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and a piperidine moiety linked via an ether bond. Its molecular formula is CHNO with a molecular weight of approximately 222.28 g/mol. The structural features contribute to its pharmacological profile, allowing it to interact with biological targets effectively.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound, particularly focusing on its inhibitory effects on various cancer cell lines.
Efficacy Against Cancer Cell Lines
A study reported that compounds containing the 1-methylpiperidin-4-yl group exhibited potent antiproliferative activity against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The IC values for these compounds were notably low, indicating high efficacy:
| Cell Line | IC Value (μM) |
|---|---|
| A549 | < 5 |
| MCF7 | < 3 |
| HCT116 | < 3 |
| PC3 | < 5 |
These results suggest that the introduction of the piperidine moiety enhances the compound's ability to inhibit cancer cell proliferation compared to compounds lacking this group .
The mechanism by which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest in MCF7 cells, suggesting that it disrupts normal cell cycle progression .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, further contributing to its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Research indicates that it can modulate enzyme activity and receptor binding, potentially acting as an inhibitor or modulator in various biochemical pathways related to microbial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antiproliferative activity. For instance, compounds with fluorine substituents exhibited superior activity compared to those without .
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases antiproliferative activity |
| Methoxy | Lower activity compared to fluorinated analogs |
This highlights the importance of careful structural modifications in optimizing the biological activity of similar compounds.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A comprehensive evaluation showed that this compound not only inhibited growth but also induced morphological changes consistent with apoptosis in treated cells .
- Combination Therapy : In vivo studies suggested that when used in combination with other chemotherapeutics, this compound could enhance overall treatment efficacy against resistant cancer types .
Q & A
Basic Research Question
- NMR : Analyze aromatic proton signals (δ 6.5–7.5 ppm) to confirm substitution patterns. The methoxy group typically appears as a singlet near δ 3.8 ppm, while piperidine protons show multiplet splitting (δ 1.5–3.0 ppm) .
- FTIR : Detect N-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.18) .
What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) using AutoDock Vina. The methoxy and piperidine groups may enhance binding via hydrophobic and hydrogen-bonding interactions .
- MD Simulations : Assess stability in aqueous environments using AMBER or GROMACS, focusing on solvation effects .
How do structural modifications (e.g., substituent changes) affect biological activity?
Advanced Research Question
- Piperidine vs. Piperazine : Replacing 1-methylpiperidin-4-yl with 4-methylpiperazin-1-yl increases basicity, potentially improving solubility and target engagement .
- Methoxy Position : Shifting the methoxy group from the 4- to 2-position reduces steric hindrance, as seen in analogous quinoline derivatives .
- Amino Group Derivatization : Acetylation of the aniline NH₂ (e.g., to a urea or amide) enhances metabolic stability .
How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values)?
Advanced Research Question
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time). For example, NQO1 inhibition assays using HT-29 cells may yield different results than recombinant enzyme assays due to cellular uptake variability .
- Metabolic Interference : Test for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch-to-batch variability .
What environmental hazards are associated with this compound, and how can lab waste be managed?
Basic Research Question
- Ecotoxicity : Analogous aniline derivatives show moderate fish toxicity (LC₅₀ = 54.22 mg/L) and algal growth inhibition (EC₅₀ = 3.02 mg/L) .
- Waste Management :
- Neutralize acidic/basic waste with 1 M HCl or NaOH before disposal.
- Adsorb liquid residues onto bentonite or activated carbon.
- Follow EPA guidelines for aromatic amine disposal (40 CFR Part 261) .
What purification strategies are effective for isolating this compound from reaction mixtures?
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (e.g., 1.034 g/cm³ theoretical density) .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolates (>98%) .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Advanced Research Question
- pH Stability : The aniline group protonates below pH 4, increasing solubility but reducing reactivity. Store solutions at pH 6–8 in amber vials to prevent oxidation .
- Thermal Degradation : DSC/TGA studies show decomposition above 144.5°C (flash point). Avoid heating above 100°C in open systems .
- Light Sensitivity : UV-Vis spectra indicate absorbance at 270 nm; use light-protected containers during bioassays .
What are the key differences in reactivity between this compound and its close analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline)?
Advanced Research Question
| Property | This compound | 4-(4-Methylpiperazin-1-yl)aniline |
|---|---|---|
| Basicity (pKa) | ~8.2 (piperidine N) | ~9.5 (piperazine N) |
| Solubility (H₂O) | 12 mg/mL | 45 mg/mL |
| Reactivity with HNO₂ | Forms diazonium salt at 0–5°C | Rapid decomposition |
How can researchers validate the compound’s role in multi-step synthesis (e.g., as a building block for drug candidates)?
Advanced Research Question
- Intermediate Tracking : Use isotopic labeling (e.g., ¹³C at the methoxy group) to trace incorporation into final products via LC-MS .
- Cross-Coupling Efficiency : Test Suzuki-Miyaura reactions with aryl halides; the electron-rich aniline moiety may require Pd(OAc)₂/XPhos catalysts .
- Scale-Up Challenges : Address low yields (<40%) via flow chemistry systems with in-line IR monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
